molecular formula C13H10O3 B14156757 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- CAS No. 3993-55-3

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl-

Katalognummer: B14156757
CAS-Nummer: 3993-55-3
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: DIHWOVDWZWBMAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- is a complex organic compound with a unique structure that includes a furobenzopyran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted furobenzopyran compounds.

Wissenschaftliche Forschungsanwendungen

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-:

    7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: Another related compound with unique chemical properties.

Uniqueness

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

3993-55-3

Molekularformel

C13H10O3

Molekulargewicht

214.22 g/mol

IUPAC-Name

2,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C13H10O3/c1-7-5-10-6-9-3-4-11(14)16-12(9)8(2)13(10)15-7/h3-6H,1-2H3

InChI-Schlüssel

DIHWOVDWZWBMAI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.